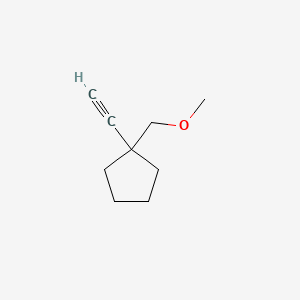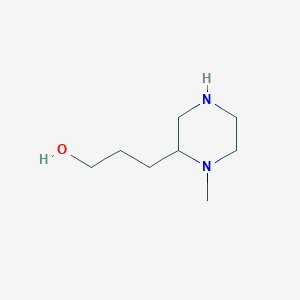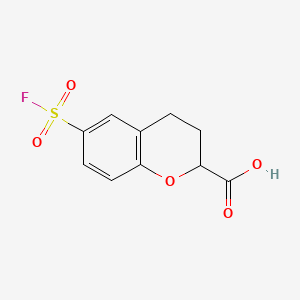
6-(fluorosulfonyl)-3,4-dihydro-2H-1-benzopyran-2-carboxylicacid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(fluorosulfonyl)-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid is a compound that belongs to the class of sulfonyl fluorides. Sulfonyl fluorides are known for their unique chemical properties and have found widespread applications in various fields such as organic synthesis, chemical biology, drug discovery, and materials science
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(fluorosulfonyl)-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid typically involves the introduction of the fluorosulfonyl group into the benzopyran framework. One common method is the direct fluorosulfonylation using fluorosulfonyl radicals. This method is efficient and allows for the formation of the C–SO₂F bond . The reaction conditions often involve the use of photoredox catalysts and specific radical precursors to achieve high yields .
Industrial Production Methods
In an industrial setting, the production of sulfonyl fluorides, including 6-(fluorosulfonyl)-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid, can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions and can handle the exothermic nature of the fluorosulfonylation reactions. The use of sulfuryl fluoride gas (SO₂F₂) and other solid reagents like FDIT and AISF as electrophilic “FSO₂⁺” synthons are common in industrial processes .
化学反应分析
Types of Reactions
6-(fluorosulfonyl)-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonyl fluoride group to sulfonamides.
Substitution: Nucleophilic substitution reactions are common, where the fluorosulfonyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines, alcohols, and thiols are employed under mild conditions.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Sulfonamides.
Substitution: Various substituted benzopyran derivatives depending on the nucleophile used.
科学研究应用
6-(fluorosulfonyl)-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in click chemistry.
Biology: Employed in the development of bioorthogonal reactions and as a probe for studying biological systems.
Medicine: Investigated for its potential as a drug candidate due to its ability to form stable covalent bonds with biological targets.
Industry: Utilized in the production of advanced materials and polymers
作用机制
The mechanism of action of 6-(fluorosulfonyl)-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid involves the formation of covalent bonds with target molecules. The fluorosulfonyl group is highly reactive and can form stable sulfonamide bonds with nucleophilic residues in proteins and other biomolecules. This reactivity is exploited in bioorthogonal chemistry to label and track biological molecules .
相似化合物的比较
Similar Compounds
- Bis(trifluoromethyl)sulfonyl imide (TFSI)
- Bis(fluorosulfonyl)imide (FSI)
- Trifluoromethanesulfonate (triflate, TF)
- Nonafluorobutanesulfonate (NF)
Comparison
6-(fluorosulfonyl)-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid is unique due to its benzopyran framework combined with the fluorosulfonyl group. This combination provides distinct reactivity and stability compared to other sulfonyl fluorides. For instance, TFSI and FSI are primarily used in ionic liquids and have different applications compared to the benzopyran derivative .
属性
分子式 |
C10H9FO5S |
|---|---|
分子量 |
260.24 g/mol |
IUPAC 名称 |
6-fluorosulfonyl-3,4-dihydro-2H-chromene-2-carboxylic acid |
InChI |
InChI=1S/C10H9FO5S/c11-17(14,15)7-2-4-8-6(5-7)1-3-9(16-8)10(12)13/h2,4-5,9H,1,3H2,(H,12,13) |
InChI 键 |
OLQOEQBRRZTUNZ-UHFFFAOYSA-N |
规范 SMILES |
C1CC2=C(C=CC(=C2)S(=O)(=O)F)OC1C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


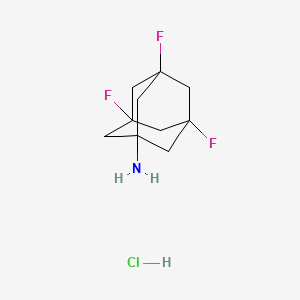
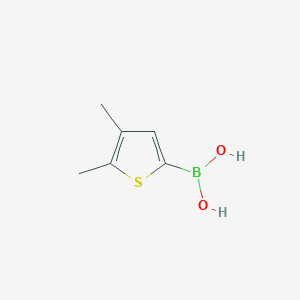

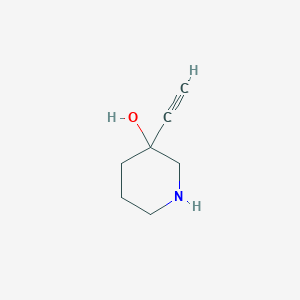
![3-bromo-4-chloro-1-(3-chloropyridin-2-yl)-N-[4-cyano-2-methyl-6-(methylcarbamoyl)phenyl]-1H-pyrazole-5-carboxamide](/img/structure/B15299201.png)

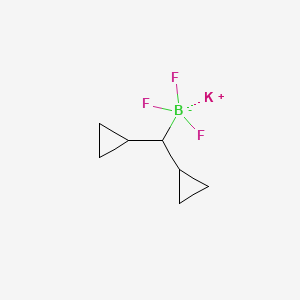
![2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-5,6-difluoro-1,2,3,4-tetrahydroisoquinoline-1-carboxylicacid](/img/structure/B15299223.png)

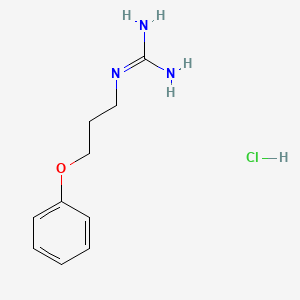
![7-Chloro-3-oxa-5-azatricyclo[5.1.1.0,1,5]nonan-4-one](/img/structure/B15299252.png)
